molecular formula C16H16N2 B5689585 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B5689585
M. Wt: 236.31 g/mol
InChI Key: JELLLLXOVAYQJZ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine (abbreviated as 4-EMEI) is a heterocyclic aromatic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that has been found in various cooked foods, such as grilled and barbecued meat, fish, and poultry. The compound has been extensively studied due to its potential health hazards and its role in the development of cancer.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause structural changes in the DNA, leading to mutations and chromosomal aberrations. The compound has also been shown to interfere with DNA repair mechanisms, further increasing the risk of DNA damage and mutations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine include oxidative stress, inflammation, and disruption of cellular signaling pathways. The compound has been found to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components, including DNA, proteins, and lipids. It also activates inflammatory pathways, leading to the production of cytokines and chemokines, which can further exacerbate oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine in lab experiments is its high potency as a mutagen and carcinogen. This allows for the efficient induction of DNA damage and mutations, which can be used to study the mechanisms of carcinogenesis. However, the compound has several limitations, including its low solubility in water, which can affect its bioavailability and toxicity. Additionally, the compound is highly unstable and can undergo degradation during storage and handling.

Future Directions

Future research on 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine should focus on developing more efficient synthesis methods and improving its stability and solubility. Additionally, studies should investigate the role of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine in the development of specific types of cancer and the potential use of the compound as a biomarker for exposure to PAHs. Finally, research should explore the effectiveness of chemopreventive agents in reducing the mutagenic and carcinogenic effects of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine and other PAHs.

Synthesis Methods

The synthesis of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine can be achieved through several methods, including chemical synthesis and extraction from food sources. The chemical synthesis involves the reaction of 2-aminopyridine with 4-ethylbenzaldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the imidazo[1,2-a]pyridine ring. The resulting compound is then methylated to form 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine.

Scientific Research Applications

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine has been widely used as a model compound to study the mutagenic and carcinogenic effects of PAHs. It has been found to induce DNA damage and mutations in various cell types, including bacteria, mammalian cells, and human lymphocytes. The compound has also been used in animal studies to investigate its carcinogenicity and to evaluate the effectiveness of chemopreventive agents.

properties

IUPAC Name

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-3-13-4-6-14(7-5-13)15-11-18-9-8-12(2)10-16(18)17-15/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLLLXOVAYQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0096858.P001

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